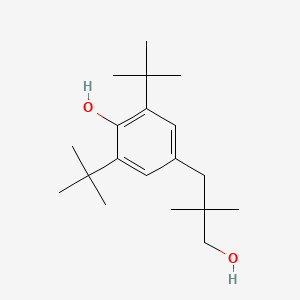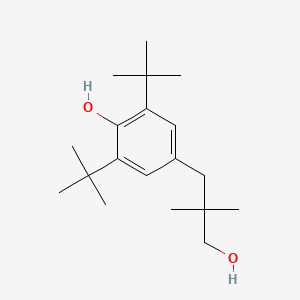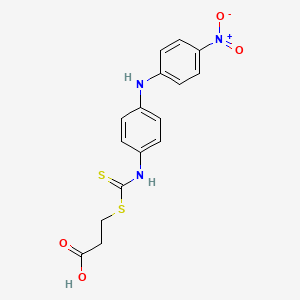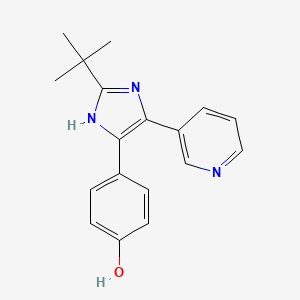
カタポール
概要
説明
カタポールは、イリドイドグリコシドと呼ばれる天然物のクラスに属するイリドイドグリコシドです。これらの化合物は、グルコース分子が結合したモノテルペンです。 カタポールは1962年に初めてカタパ属の植物から単離され、後にレマンニア属の植物でより大量に見出されました 。 また、ゴマノハグサ科、シソ科、オオバコ科、ノウゼンカズラ科など、他のいくつかの植物科にも存在します 。 カタポールは、抗炎症作用、抗酸化作用、神経保護作用などのさまざまな生物活性で知られています .
科学的研究の応用
Catalpol has been extensively studied for its biological properties and has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing other iridoid glycosides. In biology and medicine, catalpol exhibits anti-diabetic, cardiovascular protective, neuroprotective, anticancer, hepatoprotective, anti-inflammatory, and antioxidant effects . It has been shown to promote angiogenesis, enhance neurotrophy, and inhibit neuroinflammation . Catalpol is also used in traditional Chinese medicine for treating various disorders, including diabetes mellitus and neuronal disorders .
作用機序
カタポールは、さまざまな分子標的と経路を通じてその効果を発揮します。 ヘムオキシゲナーゼ-1(HO-1)経路を活性化し、抗酸化防御を強化し、神経炎症を抑制します 。 カタポールは、PI3K/Akt経路も調節し、ミトコンドリアの生合成増加とインスリン感受性向上につながります 。 さらに、抗炎症性サイトカインと炎症性サイトカインの発現を調節し、神経保護効果と抗炎症効果に寄与します .
類似化合物の比較
カタポールは、オーキュビンやゲニポシド酸などの他のイリドイドグリコシドに似ています。 これらの化合物は、共通のイリドイド骨格を共有していますが、官能基と生物活性は異なります 。 カタポールは、他のイリドイドグリコシドと比較して、強力な抗酸化作用と神経保護作用があるため、ユニークです 。 セコロガニンやロガニンなどの他の類似した化合物は、イリドイドグリコシドファミリーにも属しています .
Safety and Hazards
When handling catalpol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
生化学分析
Biochemical Properties
Catalpol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, catalpol promotes the activity of insulin receptor substrate-1 (IRS-1), phosphoinositide 3-kinase (PI3K), and protein kinase B (AKT), enhancing glucose uptake in cells . Additionally, catalpol suppresses the expression of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) in the liver, which are key enzymes in gluconeogenesis . These interactions highlight catalpol’s role in regulating glucose metabolism and its potential therapeutic applications in diabetes management.
Cellular Effects
Catalpol exerts significant effects on various cell types and cellular processes. It has been shown to reduce cell proliferation and induce apoptosis in cancer cells, demonstrating its potential as an anti-cancer agent . Catalpol also influences cell signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and metabolism . Furthermore, catalpol enhances mitochondrial biogenesis and function, thereby improving cellular energy metabolism . These cellular effects underscore catalpol’s therapeutic potential in treating metabolic disorders and cancer.
Molecular Mechanism
At the molecular level, catalpol exerts its effects through several mechanisms. It binds to and activates the IRS-1/PI3K/AKT pathway, promoting glucose uptake and insulin sensitivity . Catalpol also inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, reducing inflammation and oxidative stress . Additionally, catalpol modulates the expression of genes involved in mitochondrial biogenesis, such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) and mitochondrial transcription factor A (TFAM), enhancing mitochondrial function . These molecular mechanisms highlight catalpol’s multifaceted role in cellular regulation and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of catalpol have been observed to change over time. Catalpol is relatively stable under normal conditions but degrades rapidly at high temperatures and in acidic environments . Long-term studies have shown that catalpol maintains its beneficial effects on glucose metabolism and mitochondrial function over extended periods . Its stability and efficacy may decrease under adverse conditions, highlighting the importance of proper storage and handling in laboratory and clinical settings.
Dosage Effects in Animal Models
The effects of catalpol vary with different dosages in animal models. In diabetic animal models, catalpol has been shown to improve renal function and reduce blood glucose levels at doses ranging from 2.5 to 200 mg/kg . At higher doses, catalpol may exhibit toxic effects, such as liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
Catalpol is involved in several metabolic pathways, particularly those related to glucose metabolism. It promotes the activity of the IRS-1/PI3K/AKT pathway, enhancing glucose uptake and utilization . Catalpol also suppresses gluconeogenesis by inhibiting the expression of PEPCK and G6Pase in the liver . Additionally, catalpol enhances mitochondrial biogenesis and function through the activation of the AMPK/PGC-1α/TFAM pathway . These metabolic pathways highlight catalpol’s potential in regulating glucose homeostasis and energy metabolism.
Transport and Distribution
Catalpol is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, indicating its potential for treating neurological disorders . Catalpol is also distributed to various tissues, including the liver, kidneys, and muscles, where it exerts its biological effects . The transport and distribution of catalpol are facilitated by specific transporters and binding proteins, ensuring its effective delivery to target tissues.
Subcellular Localization
Catalpol’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it enhances mitochondrial biogenesis and function . Catalpol’s localization to these organelles is facilitated by specific targeting signals and post-translational modifications, ensuring its effective action within cells . This subcellular localization underscores the importance of catalpol’s precise targeting for its therapeutic effects.
準備方法
カタポールは、さまざまな方法で合成することができます。 1つのアプローチは、レマンニア・グルチノサから還流下でエタノールを用いて抽出を行い、その後濃縮し、酢酸エチルとn-ブタノールでさらに抽出する方法です 。 別の方法は、C10位の水酸基構造を修飾して、穏和で簡便で高効率な反応条件でカタポールの誘導体を得る方法です 。 工業的な生産方法では、多くの場合、ポリエチレングリコール被覆ナノスケールヒドロキシアパタイトを用いて、カタポールを負荷したデリバリーシステムが形成されます .
化学反応の分析
カタポールは、酸化、還元、置換など、いくつかの種類の化学反応を起こします。 カタポールのようなイリドイドグリコシドの主要な水酸基は、異なる反応性を示し、これは部位特異的修飾に重要です 。これらの反応で使用される一般的な試薬には、アルデヒド基の酸化のための酸化剤と、ケトンの還元のための還元剤があります。 これらの反応から生成される主な生成物には、オーキュビンやゲニポシド酸などのカタポールのさまざまな誘導体が含まれます .
科学研究への応用
カタポールは、その生物学的特性について広く研究されており、数多くの科学研究への応用があります。化学では、他のイリドイドグリコシドを合成するための前駆体として使用されます。 生物学および医学において、カタポールは、抗糖尿病作用、心臓血管保護作用、神経保護作用、抗癌作用、肝保護作用、抗炎症作用、抗酸化作用を示します 。 血管新生を促進し、神経栄養を強化し、神経炎症を抑制することが示されています 。 カタポールは、糖尿病や神経疾患など、さまざまな障害の治療のために、漢方薬でも使用されています .
化学反応の分析
Catalpol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The primary hydroxyl groups in iridoid glycosides like catalpol exhibit different reactivity, which is crucial for site-directed modification . Common reagents used in these reactions include oxidizing agents for the oxidation of aldehyde groups and reducing agents for the reduction of ketones. Major products formed from these reactions include various derivatives of catalpol, such as aucubin and geniposidic acid .
類似化合物との比較
Catalpol is similar to other iridoid glycosides such as aucubin and geniposidic acid. These compounds share a common iridoid backbone but differ in their functional groups and biological activities . Catalpol is unique due to its potent antioxidant and neuroprotective properties, which are more pronounced compared to other iridoid glycosides . Other similar compounds include secologanin and loganin, which also belong to the iridoid glycoside family .
特性
| { "Design of the Synthesis Pathway": "The synthesis of catalpol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Vanillin", "Methyl vinyl ketone", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol", "Acetic anhydride", "Glacial acetic acid", "Methanol", "Catalpol acid" ], "Reaction": [ "Step 1: Condensation reaction of vanillin and methyl vinyl ketone in the presence of sodium hydroxide and ethanol to form 3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one.", "Step 2: Oxidation of 3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one with hydrogen peroxide in the presence of glacial acetic acid to form 3-(4-hydroxy-3-methoxyphenyl)-2-propanone.", "Step 3: Acetylation of 3-(4-hydroxy-3-methoxyphenyl)-2-propanone with acetic anhydride in the presence of glacial acetic acid to form 3-(4-acetoxy-3-methoxyphenyl)-2-propanone.", "Step 4: Reduction of 3-(4-acetoxy-3-methoxyphenyl)-2-propanone with sodium borohydride in methanol to form catalpol acid.", "Step 5: Conversion of catalpol acid to catalpol through decarboxylation in the presence of sodium hydroxide and ethanol." ] } | |
CAS番号 |
2415-24-9 |
分子式 |
C15H22O10 |
分子量 |
362.33 g/mol |
IUPAC名 |
2-[[(2S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H22O10/c16-3-6-9(19)10(20)11(21)14(23-6)24-13-7-5(1-2-22-13)8(18)12-15(7,4-17)25-12/h1-2,5-14,16-21H,3-4H2/t5?,6?,7?,8?,9?,10?,11?,12?,13?,14?,15-/m1/s1 |
InChIキー |
LHDWRKICQLTVDL-XLIOHLKBSA-N |
異性体SMILES |
C1=COC(C2C1C(C3[C@@]2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O |
SMILES |
C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O |
正規SMILES |
C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O |
外観 |
Solid powder |
| 2415-24-9 | |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO. |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Catalpinoside |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does catalpol exert its neuroprotective effects?
A: Catalpol demonstrates neuroprotective activity through multiple mechanisms. Research suggests it can upregulate cerebral dopamine neurotrophic factor (CDNF) expression in damaged dopaminergic glial cells, potentially mitigating neuronal damage. [] Additionally, catalpol promotes axon growth and synaptogenesis in the peri-infarct cortex following stroke, contributing to neurorepair. [] It also enhances neurogenesis and supports the survival of newborn neurons by activating brain-derived neurotrophic factor (BDNF). [, ]
Q2: What is the role of catalpol in mitigating oxidative stress?
A: Catalpol exhibits potent antioxidant effects. Studies reveal its ability to reduce peroxynitrite formation, a key mediator of oxidative and nitrative stress, thereby protecting against myocardial ischemia/reperfusion injury. [] In models of diabetic nephropathy, catalpol stabilizes podocyte cytoskeleton and enhances autophagy, potentially mitigating oxidative stress-induced damage. [] Furthermore, catalpol activates SIRT1, a protein deacetylase linked to longevity and stress resistance, contributing to its antioxidant properties. []
Q3: How does catalpol impact inflammatory pathways?
A: Catalpol exhibits anti-inflammatory properties through various mechanisms. It has been shown to suppress the TLR4-mediated NF-κB pathway in LPS-stimulated microglia, reducing inflammatory responses. [] In a rat model of corneal neovascularization, catalpol attenuated inflammation by reducing VEGF and TNF-α expression while increasing PEDF and phosphorylated-NF-κB p65 levels. [] Furthermore, catalpol ameliorates psoriasis-like phenotypes by suppressing NF-κB and MAPKs signaling pathways, potentially via SIRT1 activation. []
Q4: Does catalpol interact with microRNAs to exert its effects?
A: Emerging evidence suggests that catalpol can modulate microRNA expression, contributing to its therapeutic effects. In colorectal cancer cells, catalpol was found to induce miR-34a, which in turn suppressed autophagy and malignancy by regulating SIRT1. [] Furthermore, in human HCT116 colorectal cancer cells, catalpol promoted apoptosis by upregulating miR-200 expression, leading to the downregulation of the PI3K-Akt signaling pathway. []
Q5: What is the bioavailability of catalpol?
A: Following oral administration in rats, catalpol exhibits a bioavailability of 66.7%. []
Q6: How is catalpol metabolized in the body?
A: Research using ultra-high performance liquid chromatography coupled with mass spectrometry has identified 29 metabolites of catalpol in rat plasma, urine, and feces. The primary metabolic pathways include deglycosylation, hydroxylation, hydrogenation, dehydrogenation, oxidation, glucuronidation, and conjugation with glycine and cysteine. []
Q7: What is known about the safety profile of catalpol?
A7: While catalpol generally appears safe in preclinical studies, more research is needed to establish its long-term safety profile in humans.
Q8: What are the potential therapeutic applications of catalpol?
A8: Preclinical evidence suggests that catalpol holds promise for treating various conditions, including:
- Neurodegenerative Diseases: Catalpol's neuroprotective and neurotrophic properties make it a potential candidate for Alzheimer's disease, Parkinson's disease, and stroke. [, , , , ]
- Metabolic Disorders: Catalpol exhibits hypoglycemic effects in diabetic models, potentially by increasing skeletal muscle mitochondrial biogenesis. [, , ]
- Inflammatory Diseases: Its anti-inflammatory properties suggest potential in managing conditions like psoriasis, corneal neovascularization, and asthma. [, , , ]
- Cancer: Catalpol demonstrates anti-cancer effects in vitro, particularly in colorectal and gastric cancer models. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


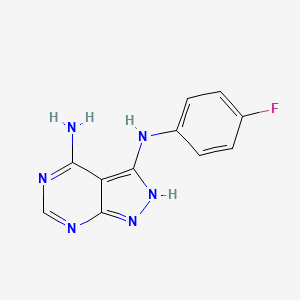


![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B1668530.png)
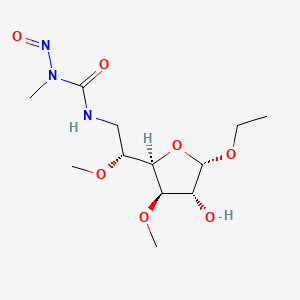
![2-[2-[(2-ethoxy-2-oxoethyl)-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B1668536.png)

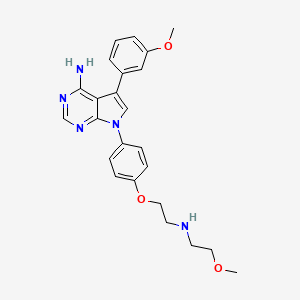
![1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol](/img/structure/B1668539.png)
